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4-Morpholinophenylglyoxal hydrate stands as a molecule of significant interest to the
synthetic chemist, particularly within pharmaceutical and materials science research. As an aryl
glyoxal, it possesses a unique 1,2-dicarbonyl moiety—an aldehyde adjacent to a ketone—
which imparts a dual electrophilic nature, making it a powerful precursor for a diverse array of
chemical transformations.[1][2] The presence of the morpholino substituent on the phenyl ring
further modulates its electronic properties and solubility, offering a versatile scaffold for
constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties of 4-
Morpholinophenylglyoxal hydrate, moving beyond a simple recitation of data to explore the
underlying principles of its reactivity, synthesis, and characterization. It is designed to equip
researchers, scientists, and drug development professionals with the technical insights
required to effectively utilize this compound in their work.

PART 1: Core Chemical and Physical Properties
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A foundational understanding of a reagent begins with its fundamental properties. 4-
Morpholinophenylglyoxal is typically handled as its stable hydrate form, where a molecule of
water has added to the highly reactive aldehyde carbonyl.

Structural and Physicochemical Data

The core structure consists of a central phenyl ring, substituted at the 1-position with the
glyoxal hydrate moiety and at the 4-position with a morpholine ring.

Caption: Structure of 4-Morpholinophenylglyoxal Hydrate.

Property Value Source(s)
CAS Number 852633-82-0 [3][41[5]
Molecular Formula C12H15NOa4 [31[5][6]
Molecular Weight 237.25 g/mol [3][5][6]
Appearance Typically a solid [7] (by analogy)
Purity Commonly available at 295% [61[8119][10]

] ] Data not available; similar aryl
Melting Point [7]
glyoxal hydrates melt >100°C

Expertise Insight: The stability of the hydrate is a critical practical consideration. The gem-diol
of the hydrate form is favored due to the high electrophilicity of the aldehyde carbonyl, which is
amplified by the electron-withdrawing effect of the adjacent ketone. In solution, an equilibrium
exists between the hydrate and the free dicarbonyl form, and reaction conditions (e.g., removal
of water) can be used to shift this equilibrium to favor the more reactive aldehyde.

PART 2: The Landscape of Chemical Reactivity

The synthetic utility of 4-Morpholinophenylglyoxal hydrate stems from its multiple reactive
centers. The dicarbonyl system is the primary hub of reactivity, while the morpholine-
substituted aromatic ring provides a secondary site for modification.
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Caption: Key reactivity pathways for 4-Morpholinophenylglyoxal.

Dicarbonyl Reactivity: A Hub for Nucleophiles

The adjacent aldehyde and ketone groups are both electrophilic and susceptible to nucleophilic
attack.[11] This bifunctionality is the cornerstone of its application in multicomponent reactions
(MCRs).[1][2]

e Mechanism of Action: In MCRs, different nucleophiles can react sequentially or concurrently
with the two carbonyls. For instance, an amine might first form an imine with the more
reactive aldehyde, followed by an intramolecular or intermolecular reaction involving the
ketone. This allows for the rapid assembly of complex heterocyclic systems, which are
prevalent in medicinal chemistry.[1]

o Causality: The success of these reactions is often dictated by the differential reactivity of the
two carbonyls. Aldehydes are sterically more accessible and electronically more reactive
than ketones, often allowing for selective initial reactions.[11]

o-Carbon Reactivity and Enolization

Like other carbonyl compounds with a-hydrogens, the carbon atom between the two carbonyls
is acidic and can be deprotonated under basic conditions to form an enolate, or tautomerize to
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an enol under acidic conditions.[12]

e Synthetic Implications: While this position is sterically hindered, its reactivity can be
exploited. Halogenation at this a-carbon, for example, can introduce a leaving group, paving
the way for subsequent substitution or elimination reactions.[13][14]

Influence of the Morpholino Substituent

The nitrogen atom of the morpholine ring donates electron density into the phenyl ring through
resonance. This has two major consequences:

e Aromatic Ring Activation: It activates the ortho positions of the phenyl ring towards
electrophilic aromatic substitution.

o Modulation of Carbonyl Reactivity: This electron donation slightly reduces the electrophilicity
of the ketone carbonyl compared to an unsubstituted phenylglyoxal. This electronic tuning
can be crucial for achieving selectivity in complex reaction sequences.

PART 3: Synthesis and Spectroscopic
Characterization

The reliable synthesis and unambiguous characterization of 4-Morpholinophenylglyoxal
hydrate are paramount for its use in research.

A Validated Synthesis Protocol

A common and effective strategy for preparing aryl glyoxals is the oxidation of the
corresponding acetophenone derivative.[15][16] The following protocol is based on established
DMSO-mediated oxidation methods.[15]

Workflow Diagram: Synthesis of 4-Morpholinophenylglyoxal Hydrate
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Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:

e Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4'-morpholinoacetophenone (1 equivalent).

e Solvent Addition: Add dimethyl sulfoxide (DMSO) to form a solution or slurry (approx. 3-5 mL
per gram of starting material).

e Initiation: While stirring, add 48% aqueous hydrobromic acid (HBr) (0.75 equivalents).[15]

o Causality: HBr acts as a catalyst to activate DMSO for the oxidation of the methyl ketone.
The reaction proceeds via an a-bromo ketone intermediate which is then oxidized by
DMSO.

» Reaction: Heat the mixture to 70-80°C. The reaction progress is often indicated by the
evolution of dimethyl sulfide (DMS) gas, which has a characteristic odor. Maintain this
temperature for 2-4 hours or until TLC analysis shows consumption of the starting material.

o Trustworthiness: Monitoring the reaction by TLC provides a reliable checkpoint to ensure
the reaction has gone to completion, preventing incomplete conversion or over-oxidation.

e Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of
cold water.
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o Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl
acetate or dichloromethane) three times.

» Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate
solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate.

« |solation: Filter the drying agent and concentrate the organic solvent under reduced
pressure. The crude product can be purified by recrystallization (e.g., from water or an
ethanol/water mixture) to yield 4-Morpholinophenylglyoxal hydrate.

Predicted Spectroscopic Signature

While specific experimental spectra are not readily available in the literature, the structure
allows for a confident prediction of its key spectroscopic features, which are essential for its

characterization.
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Technique Expected Features Rationale
6 ~7.8-8.0 (d, 2H), 6 ~6.9-7.1 _
Aromatic protons show a
(d, 2H), 6 ~5.5 (s, 1H, ) _
classic para-substituted
aldehyde H, may be broad or )
pattern. Morpholine protons
1H NMR absent due to )
_ appear as two triplets. The
hydration/exchange), & ~3.8 (t, o
aldehyde proton is highly
4H), & ~3.3 (t, 4H), hydrate OH )
) deshielded.
peaks (variable).
0 ~190-195 (ketone C=0), o
~185-190 (aldehyde C=0), & Two distinct carbonyl signals
~155 (C-N aromatic), 6 ~131 are expected. The hydrated
(C-C=0 aromatic), 6 ~130 carbon (gem-diol) appears
13C NMR (aromatic CH), 6 ~114 around 90-95 ppm. Four
(aromatic CH), & ~90-95 aromatic signals due to
(hydrated C), & ~66 symmetry. Two morpholine
(morpholine C-0O), 6 ~47 carbon signals.
(morpholine C-N).
3500-3200 (broad, O-H stretch  The broad O-H band is
from hydrate), ~1680 (ketone characteristic of the hydrate.
R ( )y C=0 stretch), ~1660 (aldehyde  The ketone C=0 stretch is
cm-
C=0 stretch, may be weak), typically strong. Strong C-O
~1600 (aromatic C=C), ~1230 stretches confirm the
& ~1115 (C-O-C stretches). morpholine and ether linkages.
The molecular ion peak
m/z 238 [M+H]*, m/z 255 ]
corresponding to the hydrated
[M+NHa]*, m/z 260 [M+Na]*. ]
] molecule plus a proton is
MS (ESI+) Fragmentation may show loss

of water (from hydrate), CO, or

the glyoxal unit.

expected. Adducts with sodium
or ammonium are also

common.

Note: Predicted chemical shifts (d) are in ppm. NMR solvent can affect shifts.

PART 4: Safety, Handling, and Storage
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As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific
safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous
compounds and general chemical principles provide a strong basis for safe handling.

o Hazards: Based on supplier information and data for similar glyoxals, this compound is
expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

o Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including
safety glasses or goggles, a lab coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

References

e Process for synthesis of arylglyoxal arylimines.

e Carbonyl Reactivity. MSU Chemistry. [Link]

o Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of
oxygen heterocycles. National Institutes of Health (NIH). [Link]

o Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of
oxygen heterocycles. ResearchGate. [Link]

e The synthesis of phenyl(2-3H)glyoxal. PubMed. [Link]

e Glyoxal, phenyl-. Organic Syntheses Procedure. [Link]

e Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

e Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
e MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]

e 4-Morpholinophenylglyoxal hydrate. Oakwood Chemical. [Link]

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=61811&ExtHyperLink=1
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/aldket2.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10102047/
https://www.researchgate.net/publication/370018861_Aryl_glyoxal_a_prime_synthetic_equivalent_for_multicomponent_reactions_in_the_designing_of_oxygen_heterocycles
https://pubmed.ncbi.nlm.nih.gov/112771/
http://www.orgsyn.org/demo.aspx?prep=CV2P0509
https://library.fiveable.me/ap-chem/unit-9/alpha-halogenation-aldehydes-ketones/study-guide/5ZtK4jL7pG4jJqgZ4t5K
https://jackwestin.com/resources/mcat-content/aldehydes-and-ketones/aldehydes-and-ketones-important-reactions
https://www.greenbook.net/msds/Albaugh/Solve%20MCPA%20Ester.pdf
https://www.benchchem.com/product/b1591623/docs?utm_src=pdf-body#introduction-a-bifunctional-building-block-for-modern-synthesis
https://www.oakwoodchemical.com/p/076637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 14 Reactions Of Aldehydes and Ketones With The Same Mechanism. Master Organic
Chemistry. [Link]

e 4-Methylphenylglyoxal hydrate. PubChem - NIH. [Link]
e 4-Morpholinophenylglyoxal hydrate/95+%/237.26. Jingming Chemical Co., Ltd. [Link]
e 4-Chlorophenylglyoxal hydrate. PubChem - NIH. [Link]

e Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
[Link]

o Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

e Lecl6 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. [Link]

o Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic
Acid]. YouTube. [Link]

e Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
[Link]

e H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.
YouTube. [Link]

e Synthesis method of 4-(4-aminophenyl)-3-morpholone.

e An updated review on morpholine derivatives with their pharmacological actions. World
Journal of Pharmaceutical Research. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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